

Toxicological Profile and Safety Data for Rongalite (Sodium Formaldehyde Sulfoxylate)

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Compound of Interest

Compound Name: Sodium hydroxymethanesulfinate

Cat. No.: B048382

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rongalite, chemically known as sodium formaldehyde sulfoxylate, is a potent reducing agent with diverse industrial applications. This document provides a comprehensive overview of its toxicological profile and safety data, compiled from a thorough review of available literature and safety data sheets. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Rongalite exhibits low acute toxicity via oral and dermal routes. It is not a skin irritant but can cause reversible eye irritation. The primary toxicological concerns are its classification as a substance suspected of causing genetic defects and of damaging the unborn child. These effects are largely attributed to the release of formaldehyde, a known mutagen and carcinogen, upon decomposition of Rongalite in aqueous or acidic conditions, or at elevated temperatures. This guide summarizes key toxicological data in tabular format, details the methodologies of pivotal safety studies, and provides visual representations of its toxicological mechanism and experimental workflows.

Chemical and Physical Properties

Property	Value
Chemical Name	Sodium hydroxymethanesulfinate
Synonyms	Rongalite, Sodium formaldehyde sulfoxylate, Rongalit
CAS Number	149-44-0 (anhydrous), 6035-47-8 (dihydrate)
Molecular Formula	CH ₃ NaO ₃ S
Molecular Weight	118.09 g/mol (anhydrous), 154.11 g/mol (dihydrate)
Appearance	White crystalline solid
Solubility	Soluble in water

Toxicological Data Summary

Acute Toxicity

Endpoint	Species	Route	Value	Guideline
LD ₅₀	Rat (female)	Oral	> 2000 mg/kg bw	OECD TG 423
LD ₅₀	Rat	Dermal	> 2000 mg/kg bw	OECD TG 402
LD ₅₀	Mouse	Subcutaneous	4.0 g/kg	-

Table 1: Acute Toxicity Data for Rongalite.

Skin and Eye Irritation

Endpoint	Species	Result	Guideline
Skin Irritation	Rat	Not an irritant	OECD TG 402
Skin Irritation	Rabbit	Not an irritant	OECD TG 404
Eye Irritation	Rabbit	Reversible irritation	OECD TG 405

Table 2: Skin and Eye Irritation Data for Rongalite.

Mutagenicity and Carcinogenicity

Endpoint	System	Result	Classification
Germ Cell Mutagenicity	In vitro	Positive mutagenic effects	Suspected of causing genetic defects (Category 2)[1]
Carcinogenicity	IARC	Not classifiable as to its carcinogenicity to humans	-

Table 3: Mutagenicity and Carcinogenicity of Rongalite.

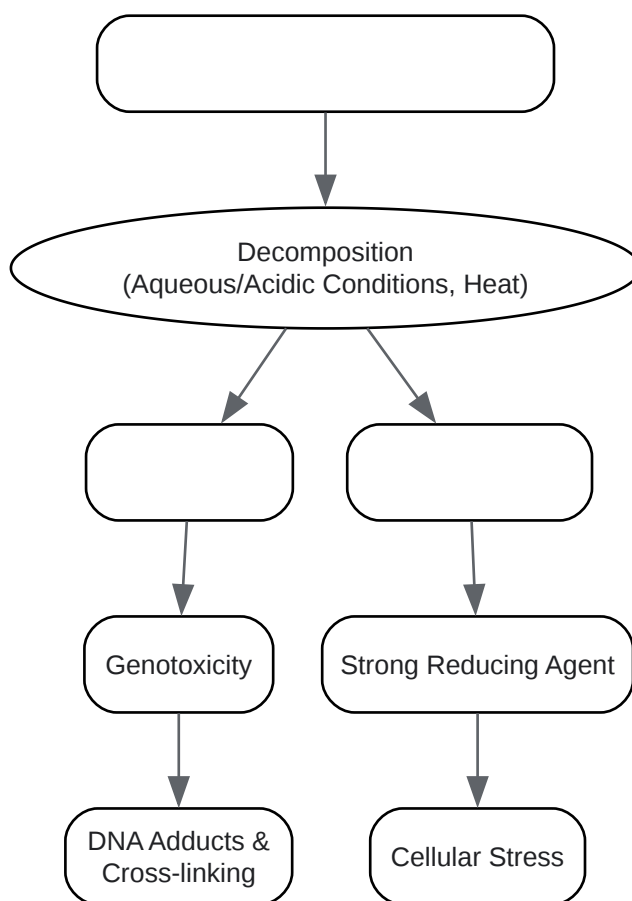
Reproductive and Developmental Toxicity

Study Type	Species	Dosing	NOAEL/LOAEL	Guideline
Reproductive Toxicity	Wistar Rat	Oral gavage	Parental NOAEL: 300 mg/kg bw/day	OECD TG 422
Reproductive NOAEL: 1000 mg/kg bw/day				
Developmental Toxicity	Wistar Rat	Oral gavage	Developmental effects (impaired ossification) observed.	OECD TG 414

Table 4: Reproductive and Developmental Toxicity Data for Rongalite.

Mechanism of Toxicity

The toxicological effects of Rongalite are primarily linked to its decomposition products: formaldehyde and the sulfoxylate anion. In aqueous solutions, particularly under acidic conditions or upon heating, Rongalite can hydrolyze to release these reactive species.



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Figure 1: Proposed mechanism of Rongalite toxicity.

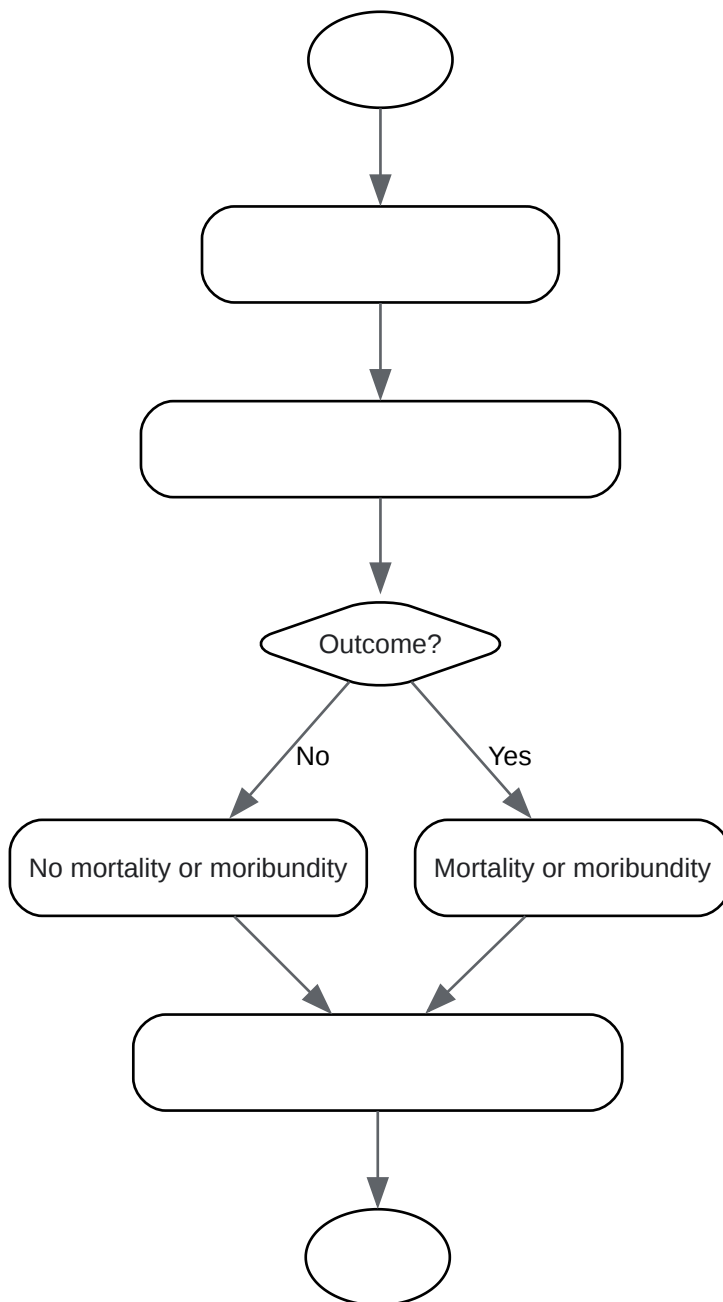
Formaldehyde is a well-documented genotoxic agent that can form adducts with DNA and create DNA-protein cross-links, leading to mutations. The sulfoxylate anion is a strong reducing agent which can contribute to cellular stress.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key cited experiments.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a small number of animals (typically female rats) per step. The substance is administered in a single dose by gavage. Depending on the mortality and/or moribund status of the animals, further steps with increased or decreased doses may be performed to classify the substance into a specific toxicity class. Observations of clinical signs, body weight changes, and mortality are recorded for up to 14 days.



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Figure 2: Workflow for OECD TG 423 Acute Oral Toxicity Study.

Acute Dermal Toxicity - OECD Test Guideline 402

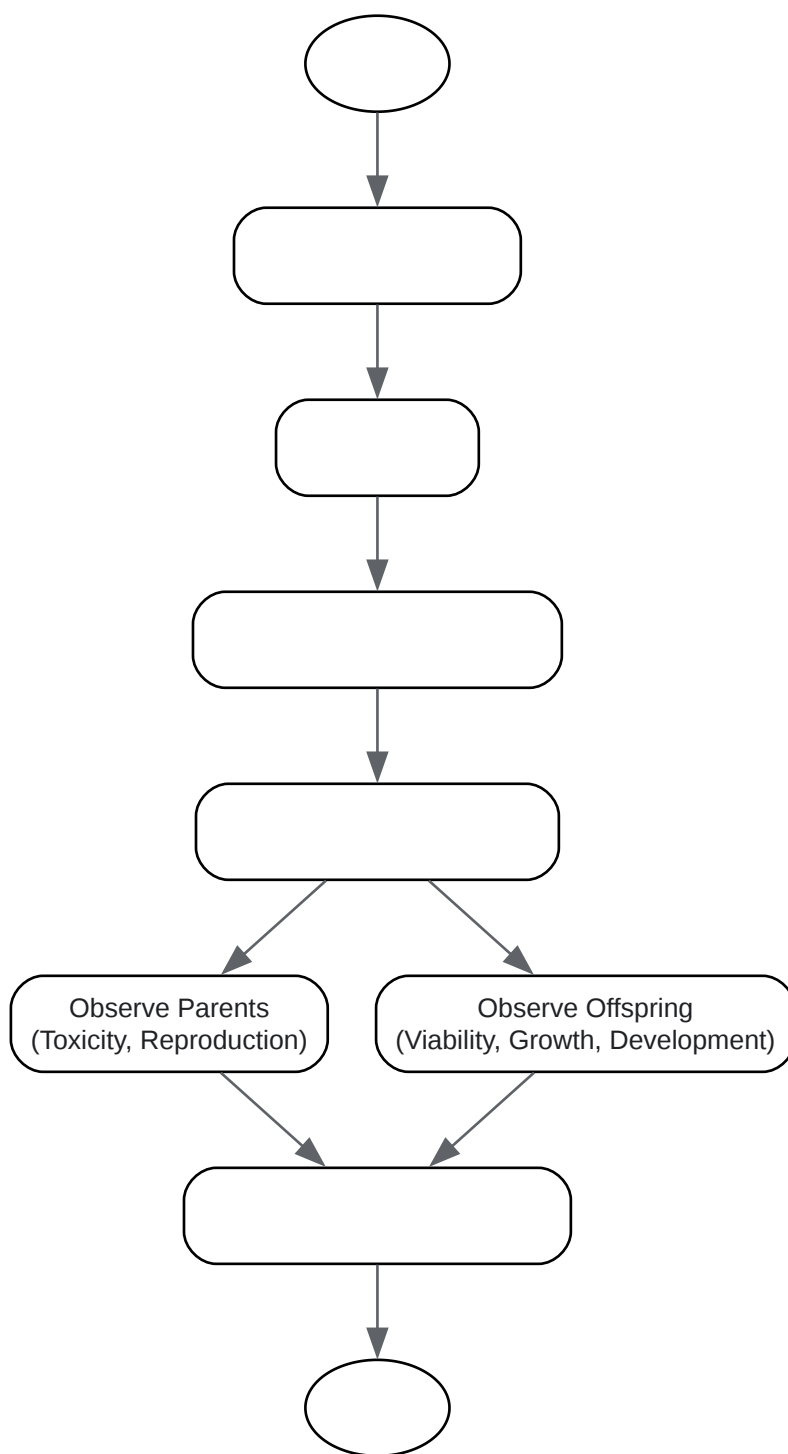
This guideline is designed to assess the potential for a substance to cause toxicity when applied to the skin. A single dose of the test substance is applied to a small area of the skin of experimental animals (usually rats). The treated area is typically covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for mortality, clinical signs of toxicity, and local skin reactions for up to 14 days. Body weights are recorded periodically.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes. A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The reversibility of any observed effects is also assessed.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD Test Guideline 422

This screening test provides information on the potential health hazards arising from repeated exposure to a substance, including effects on reproduction and development. The test substance is administered orally to male and female rats for a defined period before mating, during mating, and for females, throughout gestation and early lactation.^[2] Observations include clinical signs, body weight, food consumption, mating performance, fertility, and parturition. The offspring are also examined for any adverse effects. At the end of the study, a comprehensive necropsy and histopathological examination of the parent animals are performed.



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Figure 3: Workflow for OECD TG 422 Combined Study.

Prenatal Developmental Toxicity Study - OECD Test Guideline 414

This guideline is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing embryo and fetus. The test substance is administered to pregnant animals (typically rats or rabbits) during the period of organogenesis.

[3] Dams are observed for clinical signs of toxicity, body weight changes, and food consumption. Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are evaluated for external, visceral, and skeletal abnormalities.

Safety Precautions and Handling

Given its toxicological profile, appropriate safety measures should be implemented when handling Rongalite:

- **Engineering Controls:** Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
- **Personal Protective Equipment (PPE):** Wear protective gloves, a lab coat, and chemical safety goggles. In case of dust formation, use a NIOSH-approved respirator.
- **Handling:** Avoid contact with skin and eyes. Prevent dust formation. Keep away from acids and oxidizing agents.
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from moisture.

Conclusion

Rongalite possesses a low acute toxicity profile but presents significant hazards related to its potential for mutagenicity and reproductive/developmental toxicity. These effects are primarily mediated by the release of formaldehyde. Researchers and professionals in drug development must be aware of these risks and implement stringent safety protocols to minimize exposure. The data and experimental outlines provided in this guide serve as a critical resource for risk assessment and the safe application of Rongalite in a research and development setting.

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